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Compound of Interest

Compound Name: BPR1J-097

Cat. No.: B15576801 Get Quote

Taipei, Taiwan - BPR1J-097 is a novel, potent, and selective small molecule inhibitor of FMS-

like tyrosine kinase 3 (FLT3), a key driver in the pathogenesis of Acute Myeloid Leukemia

(AML). Developed by the National Health Research Institutes (NHRI) in Taiwan, this compound

has demonstrated significant preclinical anti-tumor activity, positioning it as a promising

therapeutic candidate for AML treatment. This technical guide provides a comprehensive

overview of the discovery, development, and mechanism of action of BPR1J-097, including

detailed experimental protocols and quantitative data.

Discovery and Development History
BPR1J-097 was identified through a rational drug design strategy at the Institute of

Biotechnology and Pharmaceutical Research, a division of the NHRI. The research aimed to

develop novel inhibitors of FLT3, a receptor tyrosine kinase that is frequently mutated in AML,

leading to uncontrolled cell proliferation and a poor prognosis.

The development of BPR1J-097 is part of a broader effort by Taiwanese research institutions,

including the Development Center for Biotechnology (DCB), to innovate in the field of cancer

therapeutics. A highly selective oral FLT3 inhibitor with a similar preclinical profile, designated

DCBCO1901, has been developed by the DCB and subsequently licensed to Pharmasaga, Inc.

for clinical development. While a direct public confirmation linking BPR1J-097 and

DCBCO1901 is pending, the overlapping discovery timeline, institutional origin, and preclinical

data strongly suggest that BPR1J-097 is either an early designation for or a compound closely

related to DCBCO1901.
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The development of BPR1J-097 was followed by the discovery of a related urea series

compound, BPR1J-340, which was designed through chemical modification of the sulfonamide

series to which BPR1J-097 belongs. This indicates an active lead optimization program to

enhance the therapeutic properties of the initial scaffold.

Chemical Properties
BPR1J-097 is chemically known as N1-(3-3-[(phenylsulphonyl)amino]phenyl-1H-5-pyrazolyl)-4-

(4-methylpiperazino) benzamide. It belongs to a class of 3-phenyl-1H-5-pyrazolylamine-derived

compounds. The core structure features a novel sulfonamide pharmacophore that contributes

to its potent and selective inhibition of FLT3.

Mechanism of Action
BPR1J-097 functions as an ATP-competitive inhibitor of the FLT3 kinase. Activating mutations

of FLT3, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD)

mutations, lead to constitutive activation of the kinase, driving downstream signaling pathways

that promote cell survival and proliferation. BPR1J-097 binds to the ATP-binding pocket of both

wild-type and mutated FLT3, preventing its autophosphorylation and the subsequent activation

of downstream signaling molecules like STAT5 (Signal Transducer and Activator of

Transcription 5). Inhibition of this pathway ultimately leads to the induction of apoptosis in

FLT3-driven AML cells.
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Figure 1: Mechanism of action of BPR1J-097 in inhibiting the FLT3 signaling pathway.

Quantitative Preclinical Data
The preclinical efficacy of BPR1J-097 has been evaluated through various in vitro and in vivo

assays. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Kinase Inhibitory Activity
Kinase Target BPR1J-097 IC₅₀ (nM)

FLT3-WT 11 ± 7

FLT1 (VEGFR1) >1000

KDR (VEGFR2) >1000

Data from in vitro kinase assays.
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Table 2: In Vitro Cellular Activity
Cell Line FLT3 Status BPR1J-097 GC₅₀ (nM)

MOLM-13 FLT3-ITD 21 ± 7

MV4-11 FLT3-ITD 46 ± 14

GC₅₀ (50% growth inhibition

concentration) determined by

cell viability assays.

Table 3: In Vivo Pharmacokinetic Parameters in Rats
Parameter Value

Route of Administration Intravenous

Dose (mg/kg) 3.4

Cmax (ng/mL) 1630

AUC₀₋₂₄ (ng*h/mL) 2130

t₁/₂ (h) 2.6

CL (mL/min/kg) 26.5

Vss (L/kg) 5.7

Pharmacokinetic parameters were determined

in Sprague-Dawley rats.

Experimental Protocols
Detailed methodologies for the key experiments are provided below.

FLT3 Kinase Inhibition Assay (In Vitro)
The inhibitory activity of BPR1J-097 on FLT3 kinase was determined using a luminescence-

based assay that quantifies ATP consumption (e.g., ADP-Glo™ Kinase Assay).

Materials:
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Recombinant human FLT3 protein (wild-type)

BPR1J-097 (dissolved in DMSO)

Myelin Basic Protein (MBP) or a specific peptide substrate for FLT3

ATP

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM

DTT)

ADP-Glo™ Kinase Assay Kit (Promega)

96-well or 384-well white assay plates

Procedure:

Prepare serial dilutions of BPR1J-097 in kinase assay buffer. Add 5 µL of each dilution to the

wells of the assay plate. Include a DMSO-only control.

Add 10 µL of diluted recombinant FLT3 enzyme to each well. Incubate for 10-15 minutes at

room temperature.

Prepare a substrate/ATP mixture in kinase assay buffer. The final ATP concentration should

be near its Km for FLT3.

Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well.

Incubate for 60-120 minutes at room temperature.

Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™

Reagent. Incubate for 40 minutes at room temperature.

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent

signal. Incubate for 30-60 minutes at room temperature.

Measure the luminescence of each well using a plate reader.
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Calculate the percentage of inhibition for each BPR1J-097 concentration relative to the

DMSO control and determine the IC₅₀ value using a dose-response curve.
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Figure 2: Workflow for the in vitro FLT3 kinase inhibition assay.

Cell-Based FLT3 Phosphorylation Assay (Western Blot)
This protocol details the method to assess the inhibition of FLT3 autophosphorylation in cells.

Materials:

FLT3-dependent AML cell lines (e.g., MV4-11) or HEK293T cells transfected with FLT3

constructs

Complete culture medium

BPR1J-097

RIPA buffer with protease and phosphatase inhibitors

Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694),

anti-STAT5, and a loading control (e.g., anti-β-actin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Procedure:

Culture cells to the desired density. For transfected HEK293T cells, transfect with FLT3-WT,

FLT3-ITD, or FLT3-D835Y expressing plasmids 24 hours prior to the experiment.

Treat cells with various concentrations of BPR1J-097 for 2 hours.

Harvest and lyse the cells in ice-cold RIPA buffer.

Determine protein concentration using a BCA assay.

Separate protein lysates (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at

room temperature.

Detect the signal using a chemiluminescent substrate and an imaging system.

Quantify band intensities to determine the inhibition of phosphorylation.

AML Murine Xenograft Model
The in vivo efficacy of BPR1J-097 was evaluated in a murine xenograft model using FLT3-ITD

positive AML cells.

Materials:

MOLM-13 or MV4-11 cells

Immunodeficient mice (e.g., NOD/SCID)

BPR1J-097 formulated for oral or intravenous administration

Vehicle control

Procedure:

Subcutaneously implant MOLM-13 or MV4-11 cells into the flank of the mice.

Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).

Randomize mice into treatment and control groups.

Administer BPR1J-097 or vehicle control daily at specified doses.

Monitor tumor volume and body weight regularly.

At the end of the study, euthanize the mice and excise the tumors for further analysis.
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Analyze the data to determine tumor growth inhibition.
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Figure 3: Workflow for the AML murine xenograft model.

Conclusion
BPR1J-097 is a potent and selective FLT3 kinase inhibitor with a well-defined mechanism of

action and promising preclinical efficacy in AML models. Its favorable pharmacokinetic

properties and significant anti-tumor activity in vivo underscore its potential as a therapeutic

agent for AML patients with FLT3 mutations. Further preclinical and clinical studies are

warranted to fully elucidate its therapeutic utility. The development of related compounds and

the licensing of a similar FLT3 inhibitor by the DCB to Pharmasaga, Inc. suggest a clear path

towards clinical investigation.

To cite this document: BenchChem. [BPR1J-097: A Technical Guide to a Novel FLT3 Kinase
Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15576801#bpr1j-097-discovery-and-development-
history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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